magnesium;2-(phenylmethoxy)oxane;bromide
Description
Historical Context and Significance of Grignard Reagents in Organic Synthesis
The field of organomagnesium chemistry was revolutionized in 1900 by the French chemist François Auguste Victor Grignard. nih.govepa.gov While working under his doctoral advisor Philippe Barbier, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. epa.govprepchem.com These compounds, now universally known as Grignard reagents, proved to be exceptionally effective for forming new carbon-carbon bonds. nih.govmasterorganicchemistry.com
This discovery was a monumental breakthrough in synthetic organic chemistry. Grignard reagents act as potent nucleophiles, effectively delivering a carbanion equivalent to a wide range of electrophiles, most notably carbonyl compounds like aldehydes and ketones to produce alcohols. masterorganicchemistry.comleah4sci.com This versatility provided chemists with a reliable and powerful tool to construct complex molecular skeletons from simpler precursors. The immense impact of this work was formally recognized in 1912 when Victor Grignard was awarded the Nobel Prize in Chemistry. nih.govreddit.com
The significance of Grignard reagents lies in their broad applicability and the sheer scope of transformations they enable. Key applications that have become fundamental in synthesis include:
Formation of Alcohols: Reaction with aldehydes, ketones, and esters yields primary, secondary, and tertiary alcohols, respectively. leah4sci.com
Synthesis of Carboxylic Acids: Nucleophilic addition to carbon dioxide, followed by an acidic workup, produces carboxylic acids.
Carbon-Carbon Coupling Reactions: In the presence of certain transition metal catalysts, Grignard reagents can couple with organic halides to form new C-C bonds. acs.org
Over the last century, the Grignard reaction has remained one of the most indispensable methods in both academic and industrial laboratories for molecular construction. epa.govparchem.com
Structural Classification and Uniqueness of 2-(Phenylmethoxy)oxane Magnesium Bromide as an Organomagnesium Species
Organomagnesium compounds are broadly classified into two main types: mixed organomagnesium halides (RMgX), known as Grignard reagents, and complete compounds like dialkylmagnesium (R₂Mg). chemistrysteps.com The compound magnesium;2-(phenylmethoxy)oxane;bromide, identified by the CAS number 109946-59-0, falls into the category of a Grignard reagent. nih.gov Its formal chemical formula is C₁₂H₁₅BrMgO₂. nih.gov
The structure of Grignard reagents in solution is more complex than the simple formula RMgX suggests. In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules, resulting in a tetrahedral geometry. acs.org Furthermore, these species exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation into dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. rsc.org
2 RMgX ⇌ R₂Mg + MgX₂
The uniqueness of this compound as an organomagnesium species stems from the specific nature of its organic framework. The name indicates that the magnesium bromide moiety is attached to a 2-(phenylmethoxy)oxane group. This structure has several notable features:
Presence of Multiple Lewis Basic Sites: The organic component contains two oxygen atoms—one within the oxane (tetrahydropyran) ring and another in the phenylmethoxy (benzyloxy) group. These ether-like oxygens can act as internal Lewis bases. This creates the potential for intramolecular coordination or chelation, where the oxygen atoms coordinate to the Lewis acidic magnesium center. Such chelation can influence the reagent's stability, reactivity, and stereochemical behavior by locking it into a more rigid conformation. nih.gov
Chiral Center: The oxane ring is substituted at the C2 position, which is a stereogenic center. The preparation of Grignard reagents from chiral halides often proceeds through radical intermediates, which can lead to racemization or loss of stereochemistry at the carbon-magnesium center. acs.orgrsc.org However, the presence of a chiral center elsewhere in the molecule, particularly one capable of chelation, can influence the facial selectivity of its reactions with prochiral electrophiles.
While specific research detailing the synthetic applications or isolated crystal structure of this compound is not extensively documented in publicly available literature, its structural components suggest it is a specialized Grignard reagent. Its utility would likely be in stereoselective synthesis, where the defined stereocenter and potential for chelation could be exploited to control the formation of new stereocenters during carbon-carbon bond formation.
Table 1: Compound Identification
| Compound Name | CAS Number | Molecular Formula |
| This compound | 109946-59-0 | C₁₂H₁₅BrMgO₂ |
Overview of Research Directions in Organomagnesium Halide Chemistry
While the classical Grignard reaction remains a vital tool, contemporary research in organomagnesium halide chemistry continues to push the boundaries of its utility and scope. Several key areas of modern investigation stand out:
Development of Functionalized Grignard Reagents: A significant area of advancement has been the preparation of Grignard reagents that contain sensitive functional groups such as esters, nitriles, or even nitro groups. Historically, the high basicity and nucleophilicity of Grignard reagents precluded the presence of such groups. Modern methods, such as halogen-magnesium exchange reactions performed at low temperatures, have enabled the synthesis of a wide array of polyfunctional organomagnesium compounds, dramatically expanding their synthetic potential.
Catalytic Cross-Coupling Reactions: The use of transition metal catalysts (e.g., iron, nickel, palladium) to mediate cross-coupling reactions between Grignard reagents and organic halides has become a powerhouse method for forming C-C bonds, particularly in the synthesis of biaryls and substituted alkenes. reddit.comacs.org Research continues to focus on developing more efficient, cost-effective (e.g., iron-based), and environmentally benign catalytic systems.
Advancements in Reaction Conditions: Modern techniques are being applied to overcome traditional limitations. For instance, the use of "flash chemistry" in continuous flow reactors allows for the generation and immediate use of highly unstable Grignard intermediates under non-cryogenic conditions, improving safety and scalability.
Novel Reagent Formulations: The reactivity and selectivity of Grignard reagents can be fine-tuned by using additives. The development of multicomponent reagents, such as organomagnesium compounds activated with alkali-metal salts (e.g., LiCl), has created "turbo-Grignard" reagents with reactivity that can approach that of organolithium compounds while maintaining better functional group tolerance.
These research directions illustrate that, more than a century after their discovery, organomagnesium halides continue to be a fertile ground for chemical innovation, enabling more efficient, selective, and complex molecular syntheses.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
109946-59-0 |
|---|---|
Molecular Formula |
C12H15BrMgO2 |
Molecular Weight |
295.46 g/mol |
IUPAC Name |
magnesium;2-(phenylmethoxy)oxane;bromide |
InChI |
InChI=1S/C12H15O2.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-3,6,12H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
XDODXZCUEWOVHI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylmethoxy Oxane Magnesium Bromide
General Principles of Grignard Reagent Formation
The creation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. wisc.edu This process fundamentally alters the electronic character of the carbon atom bonded to the halogen, converting it from an electrophilic site into a potent nucleophile. utexas.eduwvu.edu This transformation is central to the synthetic utility of Grignard reagents.
The synthesis of 2-(phenylmethoxy)oxane magnesium bromide is achieved by reacting magnesium metal with a 2-(phenylmethoxy)oxane halide precursor, such as 2-(phenylmethoxy)oxane bromide. byjus.commasterorganicchemistry.com The reaction mechanism involves the insertion of a magnesium atom into the carbon-halogen bond. masterorganicchemistry.com This is not a chain reaction but rather a process occurring on the surface of the magnesium metal. utexas.edubyjus.com
The carbon atom attached to the halogen in the precursor is electrophilic due to the electron-withdrawing nature of the halogen. utexas.edulibretexts.org Upon reaction with magnesium, the polarity of this bond is reversed. The resulting carbon-magnesium bond is a polar covalent bond where the carbon atom bears a partial negative charge, rendering it strongly nucleophilic. utexas.eduwikipedia.org The magnesium-halogen bond, in contrast, is largely ionic. utexas.edu This newly formed nucleophilic carbon is the reactive center that participates in subsequent bond-forming reactions. byjus.com
The identity of the halogen in the organic halide precursor significantly impacts the rate and ease of Grignard reagent formation. wisc.edu The reactivity of the carbon-halogen bond with magnesium follows the order of bond strength, with weaker bonds reacting more readily. msu.edu Consequently, the general reactivity trend is:
I > Br > Cl > F libretexts.orgmsu.edu
Organic iodides are the most reactive, followed by bromides and then chlorides. wisc.edu Fluorides are generally unreactive and not used for this purpose. byjus.combyjus.com
For the synthesis of 2-(phenylmethoxy)oxane magnesium bromide, the bromide precursor is a common and practical choice. wisc.edu It offers a good balance of reactivity and stability. While iodides react faster, they are more expensive and can lead to side reactions, such as Wurtz coupling. quora.com Chlorides are less reactive and often require more stringent conditions or activation methods to initiate the reaction. wisc.eduquora.com Therefore, organic bromides are frequently preferred for both laboratory and industrial-scale preparations. quora.com
| Halogen (X) in R-X | C-X Bond Energy (kJ/mol, approx.) | Reactivity | Notes |
|---|---|---|---|
| Iodine (I) | 240 | Highest | Most reactive but more expensive and prone to side reactions. wisc.edu |
| Bromine (Br) | 285 | High | Commonly used due to a good balance of reactivity and stability. wisc.eduquora.com |
| Chlorine (Cl) | 340 | Moderate | Less reactive, often requiring higher temperatures or activation. wisc.edumsu.edu |
| Fluorine (F) | 485 | Lowest | Generally unreactive and not suitable for Grignard synthesis. byjus.com |
Optimized Reaction Conditions and Solvents
The formation of Grignard reagents is highly sensitive to reaction conditions. The exclusion of water and the choice of an appropriate solvent are critical for a successful synthesis. wikipedia.orglibretexts.org
Grignard reagents are strong bases and nucleophiles that react readily with protic substances like water. utexas.eduquora.com Therefore, all reagents, solvents, and glassware must be scrupulously dry (anhydrous). libretexts.orggoogle.com The presence of even trace amounts of water will protonate and destroy the Grignard reagent, forming a hydrocarbon. quora.com
Ethereal solvents are essential for the formation and stabilization of Grignard reagents. utexas.eduquora.com They are aprotic (lacking acidic protons) and act as Lewis bases. The lone pair electrons on the ether's oxygen atom coordinate with the Lewis acidic magnesium center of the Grignard reagent, forming a stable complex. quora.comdoubtnut.com This solvation stabilizes the reagent and helps to keep it dissolved in the reaction medium. quora.comwikipedia.org
Diethyl Ether (Et₂O): This is the classic solvent for Grignard reactions. It is effective at stabilizing the reagent and has a low boiling point, which can help control the reaction temperature. wisc.eduutexas.edu
Tetrahydrofuran (B95107) (THF): THF is a cyclic ether that is more polar and a stronger Lewis base than diethyl ether. quora.comwikipedia.org It can solvate the magnesium ion more effectively, sometimes leading to more reactive Grignard reagents. quora.com Its higher boiling point compared to diethyl ether allows for reactions to be conducted at higher temperatures if needed. acs.org
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is considered a "greener" alternative to THF. acs.orgnih.gov Its properties are intermediate between diethyl ether and THF. riekemetals.com An advantage of 2-MeTHF is its lower miscibility with water, which can simplify the workup procedure after the reaction is complete. acs.orgwikipedia.org It has also been shown to reduce the formation of undesired Wurtz coupling by-products in some cases. monumentchemical.com
| Solvent | Boiling Point (°C) | Lewis Basicity | Key Features |
|---|---|---|---|
| Diethyl Ether | 34.6 | Moderate | Traditional solvent; good for reaction control due to low boiling point. wisc.eduutexas.edu |
| Tetrahydrofuran (THF) | 66 | High | Stronger coordinating solvent, can increase reagent reactivity; higher boiling point. quora.comwikipedia.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80.2 | High | "Greener" alternative; low water miscibility simplifies workup. acs.orgnih.govwikipedia.org |
Temperature control is crucial throughout the Grignard synthesis. The formation reaction is often subject to an induction period, a delay before the reaction begins, after which it can become vigorously exothermic. wikipedia.orgmt.com
Initiation: Gentle warming may be required to initiate the reaction. libretexts.org
Propagation: Once started, the reaction generates significant heat. researchgate.net The temperature must be controlled, often by external cooling or by the refluxing of a low-boiling solvent like diethyl ether, to prevent the reaction from becoming too vigorous and to minimize side reactions. acs.org
Low Temperatures: In some cases, especially with highly reactive precursors or when forming functionalized Grignard reagents, the reaction is performed at very low temperatures (e.g., -78 °C) to prevent decomposition or side reactions. acs.orgcmu.edu This is particularly relevant when using highly activated magnesium. cmu.edu
The concentration of the organic halide can also influence the reaction. High concentrations might increase the rate of side reactions, such as the Wurtz coupling, where two organic radicals couple to form a dimer. researchgate.net Therefore, the organic halide is typically added slowly and portion-wise to a suspension of magnesium in the solvent to maintain a low instantaneous concentration and better control the exothermic process. acs.org
Activation of Magnesium Metal for Grignard Formation
A common challenge in preparing Grignard reagents is overcoming the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. wikipedia.orgstackexchange.com This oxide layer is unreactive and inhibits the magnesium from reacting with the organic halide. byjus.com To ensure a reliable and timely initiation of the reaction, the magnesium surface must be activated. wvu.edustackexchange.com Various physical and chemical methods have been developed for this purpose.
Mechanical Methods: Crushing the magnesium turnings in the flask with a dry stirring rod can break the oxide layer and expose a fresh, reactive metal surface. stackexchange.comresearchgate.net Rapid stirring or sonication (using ultrasound) can also achieve this effect. wikipedia.org
Chemical Activators: Small amounts of chemical activators are frequently used.
Iodine (I₂): A small crystal of iodine is often added. It is believed to react with the magnesium surface, cleaning it and creating reactive sites. wikipedia.orgstackexchange.com
1,2-Dibromoethane: This is a highly effective activator. It reacts with the magnesium to form magnesium bromide and ethylene (B1197577) gas. The observation of bubbles of ethylene provides a visual confirmation that the magnesium is reactive. wvu.edustackexchange.com
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the new reaction. stackexchange.com
Specially Activated Magnesium: For particularly difficult reactions, highly reactive forms of magnesium can be used. Rieke magnesium, for example, is a fine, black powder of highly reactive magnesium prepared by the reduction of a magnesium salt. stackexchange.comunl.edu This form of magnesium can react with organic halides at much lower temperatures than conventional magnesium turnings. cmu.edu Another method involves using diisobutylaluminum hydride (DIBAH) to activate the magnesium surface, which also allows for initiation at lower temperatures. acs.orgacs.orgresearchgate.net
| Method | Description | Reference |
|---|---|---|
| Mechanical Grinding/Stirring | Physically breaking the MgO layer to expose fresh metal. | stackexchange.comresearchgate.net |
| Iodine (I₂) | A crystal of iodine is added to chemically etch the surface. | wikipedia.org |
| 1,2-Dibromoethane | Reacts to form ethylene gas and MgBr₂, cleaning the surface. | wvu.edu |
| Ultrasound (Sonication) | Uses ultrasonic waves to disrupt the passivating layer. | wikipedia.org |
| Rieke Magnesium | Uses a pre-formed, highly reactive magnesium powder. | stackexchange.comunl.edu |
| DIBAH | Diisobutylaluminum hydride is used to chemically activate the surface. | acs.orgacs.org |
Catalytic Additives (e.g., Iodine, Lithium Hydroxide)
Chemical activation involves the use of additives that react with the magnesium surface to remove the oxide layer or otherwise facilitate the reaction. These agents are often used when mechanical methods are insufficient or impractical.
A quintessential activator for Grignard synthesis is iodine . wikipedia.org A small crystal of iodine is often added to the reaction flask containing magnesium turnings and solvent. The iodine reacts with a small portion of the magnesium to form magnesium iodide (MgI₂). reddit.com This process chemically etches the surface, disrupting the oxide layer and exposing reactive magnesium. reddit.com The disappearance of the characteristic purple or brown color of the iodine is a common visual indicator that the magnesium has been activated and the Grignard formation is ready to be initiated by the addition of the organic halide.
Other common activators include 1,2-dibromoethane. Its reaction with magnesium produces ethylene gas and magnesium bromide, which helps to clean the metal surface. The observation of gas bubbles provides a clear sign of activation. wikipedia.org
While a variety of activators are employed, they are typically Lewis acidic or contain reactive halogens. Additives such as lithium chloride (LiCl) are known to be highly effective, not as initiators, but in solubilizing the Grignard reagent and accelerating halogen-magnesium exchange reactions, leading to the formation of so-called "Turbo Grignards". The use of strong bases like lithium hydroxide (LiOH) as a catalytic additive is not a standard or effective method for Grignard reagent formation. Grignard reagents are themselves strong bases and would be readily decomposed by proton sources or incompatible reagents.
Table 2: Effect of Common Chemical Activators in Grignard Synthesis
| Additive | Proposed Mechanism of Action | Typical Amount | Observable Sign of Activation |
|---|---|---|---|
| **Iodine (I₂) ** | Reacts with Mg to form MgI₂, etching the surface and disrupting the MgO layer. reddit.com | A single small crystal | Disappearance of the purple/brown iodine color. |
| 1,2-Dibromoethane | Reacts with Mg to form MgBr₂ and ethylene gas, cleaning the surface. wikipedia.org | A few drops | Evolution of ethylene gas bubbles. |
| Lithium Chloride (LiCl) | Increases solubility and reactivity of the Grignard reagent (used in exchange reactions). | Stoichiometric amounts | Not an initiator; enhances rate of formation/reaction. |
Alternative Synthetic Routes and Scalability Considerations
Beyond the direct reaction of 2-bromo-(phenylmethoxy)oxane with magnesium metal, alternative routes can be employed, particularly for preparing functionalized Grignard reagents that may not be accessible via the classical method. One significant alternative is the halogen-magnesium exchange reaction . This method involves reacting an organic halide with a pre-formed, simple Grignard reagent, such as isopropylmagnesium chloride. This can be particularly useful if the target halide is more reactive towards exchange than the starting Grignard reagent's organic group. The use of additives like lithium chloride can significantly accelerate these exchange reactions. researchgate.net Another route involves transmetallation from other organometallic compounds, such as organolithium or organozinc species. researchgate.netwikipedia.org
When considering the production of 2-(phenylmethoxy)oxane magnesium bromide on a larger scale, significant safety and process control challenges arise. The formation of Grignard reagents is highly exothermic, and the rate of reaction can be difficult to control, often featuring an unpredictable induction period followed by a sudden, rapid temperature increase.
To address these scalability issues, modern chemical manufacturing is increasingly moving from traditional batch processing to continuous flow synthesis . researchgate.netresearchgate.net In a flow setup, the organic halide solution is pumped through a packed-bed reactor containing magnesium turnings. This approach offers several advantages:
Superior Heat Management: The high surface-area-to-volume ratio of the flow reactor allows for efficient removal of the heat generated during the reaction, preventing dangerous temperature spikes. researchgate.net
Enhanced Safety: The small reaction volume at any given moment significantly reduces the risk associated with a runaway reaction. researchgate.net
Improved Selectivity: Continuous processes can minimize the formation of byproducts, such as the Wurtz coupling product, where the Grignard reagent reacts with unreacted organic halide. researchgate.net
Consistency and Control: Automated flow systems allow for precise control over reaction parameters like temperature, flow rate, and residence time, leading to a more consistent and reproducible product quality. researchgate.net
The scalability of Grignard reagent synthesis, including that of 2-(phenylmethoxy)oxane magnesium bromide, is greatly enhanced by adopting continuous flow technology, which provides a safer, more efficient, and more controllable manufacturing process compared to traditional batch methods. researchgate.netresearchgate.net
Reactivity Profile of 2 Phenylmethoxy Oxane Magnesium Bromide in Organic Transformations
Nucleophilic Addition Reactions
As a strong nucleophile, 2-(phenylmethoxy)oxane magnesium bromide readily participates in addition reactions with a variety of polarized unsaturated functional groups.
Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters) for Alcohol Synthesis
The addition of Grignard reagents to carbonyl compounds is a fundamental method for synthesizing alcohols. The reaction involves the nucleophilic attack of the Grignard's carbanion on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the alcohol.
Aldehydes and Ketones: The reaction of 2-(phenylmethoxy)oxane magnesium bromide with aldehydes is expected to produce secondary alcohols, while its reaction with ketones would yield tertiary alcohols. Benzyl (B1604629) Grignard reagents are known to react with cyclic β-alkoxy-α,β-unsaturated trifluoromethyl ketones via 1,2-addition to give unsaturated allylic alcohols in high yields. This suggests that the title compound would likely favor direct addition to the carbonyl group over conjugate addition in similar systems.
Esters: Esters react with two equivalents of a Grignard reagent. The first addition results in a ketone intermediate after the elimination of an alkoxide. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol. Therefore, the reaction of 2-(phenylmethoxy)oxane magnesium bromide with an ester would be expected to yield a tertiary alcohol with two identical 2-(phenylmethoxy)oxane substituents.
The table below illustrates the expected products from the reaction of 2-(phenylmethoxy)oxane magnesium bromide with representative carbonyl compounds.
| Carbonyl Substrate | Expected Alcohol Product | Product Class |
| Formaldehyde | (2-(Phenylmethoxy)oxan-2-yl)methanol | Primary Alcohol |
| Acetaldehyde (B116499) | 1-(2-(Phenylmethoxy)oxan-2-yl)ethan-1-ol | Secondary Alcohol |
| Acetone | 2-(2-(Phenylmethoxy)oxan-2-yl)propan-2-ol | Tertiary Alcohol |
| Ethyl Acetate | 2-(2-(Phenylmethoxy)oxan-2-yl)-1,1-bis(2-(phenylmethoxy)oxan-2-yl)ethanol | Tertiary Alcohol |
Additions to Epoxides and Ring-Opening Reactions
Grignard reagents are effective nucleophiles for the ring-opening of epoxides, which are strained three-membered cyclic ethers. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.
The regioselectivity of the attack is primarily governed by steric hindrance. The Grignard reagent will preferentially attack the less substituted carbon of the epoxide ring. The reaction results in the formation of a new carbon-carbon bond and, after acidic workup, a β-hydroxy ether or alcohol. Given the steric bulk of the 2-(phenylmethoxy)oxane group, it is expected that its reactions with unsymmetrical epoxides would exhibit high regioselectivity for the least sterically hindered carbon.
The general mechanism involves the nucleophilic attack on the epoxide carbon, followed by protonation of the resulting alkoxide.
| Epoxide Substrate | Expected Ring-Opened Product | Key Features of Reaction |
| Ethylene (B1197577) Oxide | 2-(2-(Phenylmethoxy)oxan-2-yl)ethan-1-ol | Attack on an unsubstituted carbon, forms a primary alcohol. |
| Propylene Oxide | 1-(2-(Phenylmethoxy)oxan-2-yl)propan-2-ol | Preferential attack at the less substituted (terminal) carbon. |
| Styrene Oxide | 2-(2-(Phenylmethoxy)oxan-2-yl)-1-phenylethan-1-ol | Potential for attack at the benzylic carbon due to electronic stabilization, though steric factors are significant. |
Carboxylation Reactions with Carbon Dioxide for Carboxylic Acid Formation
The reaction of Grignard reagents with carbon dioxide (often in the form of dry ice) is a classic and reliable method for the synthesis of carboxylic acids. The reaction mechanism involves the nucleophilic addition of the Grignard's carbanion to one of the C=O bonds of carbon dioxide. This forms a magnesium carboxylate salt, which upon protonation with aqueous acid, yields the corresponding carboxylic acid.
This carboxylation reaction effectively adds one carbon atom to the organic framework of the Grignard reagent. Thus, reacting 2-(phenylmethoxy)oxane magnesium bromide with carbon dioxide is expected to produce 2-(phenylmethoxy)oxane-2-carboxylic acid.
Reaction Scheme:
Nucleophilic Attack: The 2-(phenylmethoxy)oxan-2-yl carbanion attacks the electrophilic carbon of CO₂.
Formation of Carboxylate Salt: A magnesium salt of 2-(phenylmethoxy)oxane-2-carboxylate is formed.
Protonation: Acidic workup protonates the carboxylate to yield the final carboxylic acid product.
Reactions with Imines and Related Electrophiles
Imines, which contain a carbon-nitrogen double bond, are electrophilic at the carbon atom and can undergo nucleophilic addition reactions with Grignard reagents to form amines. This reaction is analogous to the addition to carbonyl compounds.
Research on the reactions of Grignard reagents containing benzyloxy moieties, such as [6-(benzyloxy)hexyl]magnesium bromide, with chiral aldimines has been reported to produce the corresponding addition products. For instance, the reaction with certain α-chiral aldimines can proceed with high diastereoselectivity, yielding trans-substituted pyrrolidinones after a cascade process. The reaction of [6-(benzyloxy)hexyl]magnesium bromide was shown to generate the desired product in a 60% yield with a 90:10 diastereomeric ratio favoring the trans isomer. This indicates that the benzyloxy group does not inhibit the reaction and that such reagents are competent nucleophiles for addition to imines. It is therefore anticipated that 2-(phenylmethoxy)oxane magnesium bromide would react similarly with imines to afford the corresponding α-substituted amines after workup.
| Imine Substrate | Expected Amine Product |
| N-Benzylidenemethanamine | 1-Phenyl-1-(2-(phenylmethoxy)oxan-2-yl)-N-methylmethanamine |
| N-(Propan-2-ylidene)propan-2-amine | 2-Methyl-1-(2-(phenylmethoxy)oxan-2-yl)-N-(propan-2-yl)propan-2-amine |
Carbon-Carbon Bond Formation Beyond Carbonyl Addition
Substitution Reactions with Halides and Other Electrophiles
While Grignard reagents are most commonly used for additions to carbonyls and other multiple bonds, they can also act as nucleophiles in substitution reactions, particularly in cross-coupling reactions with organic halides. These reactions, often catalyzed by transition metals like iron, palladium, or nickel, are powerful methods for forming new carbon-carbon bonds.
The direct reaction of a Grignard reagent with a primary or secondary alkyl halide can be slow and may be complicated by side reactions. However, in the presence of a suitable catalyst, cross-coupling can be efficient. For example, alkyl bromides have been shown to react with allylmagnesium bromide in THF without a catalyst. Nucleophilic substitution reactions of benzyl bromides with various nucleophiles typically proceed via an SN2-type mechanism.
Given this precedent, it is expected that 2-(phenylmethoxy)oxane magnesium bromide could participate in catalyzed cross-coupling reactions with alkyl or aryl halides to form substituted tetrahydropyran (B127337) derivatives. The success and efficiency of such a reaction would likely depend on the choice of catalyst and reaction conditions.
| Electrophile | Expected Product | Reaction Type |
| Benzyl Bromide | 2-Benzyl-2-(phenylmethoxy)oxane | Cross-Coupling |
| Iodobenzene | 2-Phenyl-2-(phenylmethoxy)oxane | Catalyzed Cross-Coupling (e.g., Kumada coupling) |
| Allyl Bromide | 2-Allyl-2-(phenylmethoxy)oxane | Cross-Coupling |
Cross-Coupling Reactions (e.g., Transition Metal-Catalyzed Couplings)
2-(Phenylmethoxy)oxane magnesium bromide, a Grignard reagent, participates in various transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. Iron-catalyzed cross-coupling reactions, in particular, have been a significant area of research due to iron's abundance and low toxicity compared to other transition metals like palladium and nickel. bris.ac.ukacgpubs.org
The general mechanism for iron-catalyzed cross-coupling reactions involves the in situ reduction of an iron salt (e.g., Fe(acac)₃) by the Grignard reagent to form a low-valent iron species. acgpubs.org This active catalytic species then undergoes oxidative addition with an organic halide. The subsequent transmetalation with the Grignard reagent, in this case, 2-(phenylmethoxy)oxane magnesium bromide, forms a diorganoiron intermediate. Finally, reductive elimination yields the cross-coupled product and regenerates the active iron catalyst. acgpubs.org
The efficiency and selectivity of these reactions can be influenced by several factors, including the choice of catalyst, solvent, and the nature of the coupling partners. For instance, iron complexes with specific ligands can enhance the catalytic activity and selectivity of the coupling process. nii.ac.jpresearchgate.net The solvent also plays a crucial role; ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used as they effectively solvate the Grignard reagent. nii.ac.jp
While palladium catalysts are widely used for their high efficiency in cross-coupling reactions, iron catalysts offer a more sustainable alternative. bris.ac.uknih.govnih.gov Research has demonstrated the successful coupling of various Grignard reagents with a range of organic halides using iron catalysts, highlighting the versatility of this methodology. acgpubs.org For example, aryl Grignard reagents have been successfully coupled with alkyl halides in the presence of an iron catalyst. nii.ac.jp
| Catalyst System | Electrophile | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| FeCl₂(dppm) | Aryl Chloride | Alkylmagnesium Bromide | Alkyl-Aryl Compound | Low |
| Fe(acac)₃ | Aryl Triflates | Alkylmagnesium Reagents | Alkyl-Aryl Compound | High |
| PdCl₂(dppf)·CH₂Cl₂ | Benzyl Bromide | Potassium Phenyltrifluoroborate | Diphenylmethane | High |
| CuI | Alkyl Bromide | Arylmagnesium Bromide | Alkyl-Aryl Compound | Good |
Stereoselective and Regioselective Reactions
Diastereoselective Additions Controlled by the 2-(Phenylmethoxy)oxane Moiety
The 2-(phenylmethoxy)oxane moiety in the Grignard reagent can exert significant stereocontrol in addition reactions to prochiral carbonyl compounds, leading to the formation of diastereomeric products in unequal amounts. This diastereoselectivity is often governed by steric and electronic interactions between the Grignard reagent and the substrate.
One of the guiding principles in predicting the stereochemical outcome of such reactions is Cram's rule of asymmetric induction. This model rationalizes the preferential formation of one diastereomer by considering the steric hindrance of the substituents on the adjacent chiral center. The bulky 2-(phenylmethoxy)oxane group will orient itself to minimize steric interactions with the incoming nucleophile and the substituents on the carbonyl carbon, thereby directing the attack of the Grignard reagent from the less hindered face.
Chelation control can also play a crucial role in directing the stereochemical outcome. nih.gov If the substrate contains a Lewis basic atom (e.g., an oxygen or nitrogen) in a suitable position, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom, forming a rigid cyclic intermediate. This chelation restricts the conformational freedom of the molecule and can lead to a highly diastereoselective addition. The stereoselectivity in such cases is often dependent on the nature of the chelating group and the reaction conditions. nih.gov
The diastereoselectivity of Grignard additions can be influenced by the halide present in the reagent (the "halide effect"). nih.gov For instance, alkyl magnesium iodides have been shown to achieve higher levels of diastereoselectivity in certain reactions compared to their bromide or chloride counterparts. nih.gov This effect is attributed to the difference in Lewis acidity of the chelated magnesium alkoxide intermediate. nih.gov
Enantioselective Transformations Utilizing Chiral Auxiliaries or Ligands
Enantioselective transformations involving Grignard reagents can be achieved by employing chiral auxiliaries or chiral ligands. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate or reagent to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
Various chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. wikipedia.org For instance, oxazolidinones, derived from chiral amino alcohols, are widely used as chiral auxiliaries in aldol (B89426) reactions. researchgate.net When attached to a carbonyl compound, the oxazolidinone auxiliary directs the approach of the Grignard reagent, leading to the formation of one enantiomer in excess.
Alternatively, enantioselectivity can be induced by using a chiral ligand that coordinates to the magnesium atom of the Grignard reagent. The chiral ligand creates a chiral environment around the reactive center, leading to a preferential attack on one of the enantiotopic faces of the prochiral substrate. Chiral N,N'-dioxides, in combination with magnesium salts, have been shown to be effective catalysts for enantioselective rearrangements of ammonium (B1175870) ylides generated in situ. nih.govscispace.com
The choice of chiral auxiliary or ligand is critical for achieving high enantioselectivity. The ideal auxiliary or ligand should be readily available in both enantiomeric forms, easily attached and removed, and should induce a high degree of stereocontrol.
| Chiral Auxiliary/Ligand | Reaction Type | Stereoselectivity Outcome |
|---|---|---|
| Oxazolidinones | Aldol Addition | High diastereoselectivity and enantioselectivity |
| Camphorsultam | Michael Addition | High diastereoselectivity |
| Pseudoephedrine | Alkylation | High enantioselectivity |
| Chiral N,N'-dioxide/Mg(II) complex | wikipedia.org-Rearrangement | High enantioselectivity |
Regioselectivity in Reactions with Polyfunctionalized Substrates
When a substrate contains multiple reactive sites, the regioselectivity of the Grignard addition becomes a critical consideration. The 2-(phenylmethoxy)oxane magnesium bromide can potentially react with different functional groups within the same molecule. The outcome of such reactions is determined by a combination of factors, including the relative reactivity of the functional groups, steric hindrance, and the presence of directing groups.
In general, Grignard reagents are highly reactive towards carbonyl groups of aldehydes and ketones. wvu.edu Therefore, in a molecule containing both a ketone and a less reactive functional group like an ester, the Grignard reagent will preferentially add to the ketone. However, with an excess of the Grignard reagent, reaction at both sites may occur. wvu.edu
The regioselectivity can also be controlled by the use of directing groups. A functional group that can coordinate with the magnesium atom of the Grignard reagent can direct the reagent to a nearby reactive site. This intramolecular delivery can lead to a high degree of regioselectivity that might not be achievable otherwise. For example, a hydroxyl group can direct the Grignard reagent to a neighboring carbonyl group.
In the case of polyhalogenated aromatic and heteroaromatic compounds, regioselective bromine-magnesium exchange can be achieved by using specific Grignard reagents or by tuning the reaction conditions. nih.gov This allows for the selective formation of a Grignard reagent at a specific position, which can then be reacted with an electrophile to introduce a substituent at that site. nih.gov
Side Reactions and Competing Pathways
The reaction of 2-(phenylmethoxy)oxane magnesium bromide can be accompanied by several side reactions and competing pathways that can lower the yield of the desired product. researchgate.netmnstate.edu Understanding these side reactions is crucial for optimizing the reaction conditions to favor the intended transformation.
Enolization: One of the most common side reactions of Grignard reagents with ketones is enolization. rsc.org The Grignard reagent can act as a base and abstract an acidic α-proton from the ketone, forming a magnesium enolate. This pathway is particularly significant with sterically hindered ketones and bulky Grignard reagents. The extent of enolization versus addition depends on the steric bulk of both the Grignard reagent and the ketone, as well as the reaction temperature.
Reduction: Grignard reagents with β-hydrogens can reduce a carbonyl compound to the corresponding alcohol. This reaction proceeds through a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction). The Grignard reagent transfers a hydride to the carbonyl carbon, resulting in the formation of an alcohol after workup.
Multiple Additions: In reactions with esters and acid chlorides, it is common to observe the addition of two equivalents of the Grignard reagent. wvu.edu After the initial addition to the carbonyl group, the resulting tetrahedral intermediate can collapse, eliminating a leaving group (e.g., an alkoxide or chloride) to form a ketone. This newly formed ketone is often more reactive than the starting ester or acid chloride and can readily react with a second equivalent of the Grignard reagent to form a tertiary alcohol. wvu.edu
Wurtz Coupling: Homocoupling of the Grignard reagent to form a dimer is another possible side reaction. This can be promoted by the presence of certain metal impurities or by reaction with unreacted alkyl halide.
| Side Reaction | Description | Factors Favoring the Side Reaction |
|---|---|---|
| Enolization | Abstraction of an acidic α-proton from a carbonyl compound. | Sterically hindered ketones and bulky Grignard reagents. |
| Reduction | Reduction of a carbonyl compound to an alcohol. | Grignard reagents with β-hydrogens. |
| Multiple Additions | Addition of two equivalents of the Grignard reagent to esters or acid chlorides. | High reactivity of the intermediate ketone. |
| Wurtz Coupling | Homocoupling of the Grignard reagent. | Presence of metal impurities or unreacted alkyl halide. |
Mechanistic Investigations of 2 Phenylmethoxy Oxane Magnesium Bromide Reactions
Kinetics of Grignard Reagent Formation and Reaction
The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of magnesium metal. The kinetics of this process are often characterized by an induction period, after which the reaction can become highly exothermic. This induction period is associated with the removal of a passivating layer of magnesium oxide from the metal surface, exposing fresh, reactive magnesium. For substrates like 2-(phenylmethoxy)oxane bromide, the ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), plays a crucial role not only in solvating the resulting Grignard reagent but also in influencing the kinetics of its formation. Ethereal solvents are adept at solvating the magnesium cation, which helps to stabilize the organometallic compound as it forms. utexas.edu
Once formed, the kinetics of the reactions of 2-(phenylmethoxy)oxane magnesium bromide, for instance, in nucleophilic additions to carbonyl compounds, are also heavily dependent on the solvent and the concentration of the Grignard reagent. These factors influence the aggregation state and the position of the Schlenk equilibrium, which in turn affect the nucleophilicity and reactivity of the organomagnesium species. researchgate.netresearchgate.net
Detailed Mechanisms of Nucleophilic Addition (e.g., Six-Membered Ring Transition States)
The nucleophilic addition of Grignard reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation. For Grignard reagents containing ether functionalities, such as magnesium;2-(phenylmethoxy)oxane;bromide, the mechanism can be intricate due to the potential for intramolecular coordination. The addition to an aldehyde or ketone typically proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. chemistrysteps.com
A widely accepted model for the transition state of this reaction, particularly with substrates capable of chelation, involves a six-membered ring structure. wikipedia.org In the case of a reaction between 2-(phenylmethoxy)oxane magnesium bromide and a carbonyl compound, the magnesium atom can coordinate with both the carbonyl oxygen and one of the oxygen atoms of the tetrahydropyran (B127337) ring or the benzyloxy group. This chelation-controlled mechanism can impart a high degree of stereoselectivity to the reaction. The rigid, chair-like six-membered transition state orients the reacting molecules in a predictable manner, leading to the preferential formation of one stereoisomer. ntu.edu.twnih.gov
Computational studies have provided further insight into these transition states, suggesting that for dimeric Grignard reagents, the reaction can proceed through a mechanism where one magnesium atom coordinates to the carbonyl oxygen while the other delivers the nucleophilic group. researchgate.netrsc.org The stereochemical outcome of such additions to cyclic ethers is a subject of ongoing research, with the interplay of steric and electronic effects in the transition state being critical. leah4sci.com
Influence of Schlenk Equilibrium on Reactivity and Speciation in Solution
In solution, Grignard reagents are not simple monomeric species of the formula RMgX. They exist in a complex equilibrium known as the Schlenk equilibrium:
2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org
The position of this equilibrium is influenced by several factors, including the nature of the R group, the halogen (X), the solvent, and the concentration. wikipedia.orgacs.org For ethereal Grignard reagents like this compound, the solvent plays a particularly significant role. In strongly coordinating solvents like THF, the equilibrium tends to favor the monomeric RMgX species, as the solvent molecules effectively solvate the magnesium center. acs.orglibretexts.org In less coordinating solvents like diethyl ether, or at higher concentrations, dimeric or higher oligomeric structures may be more prevalent. wikipedia.orgacs.org
| Species | General Reactivity | Favored in |
| RMgX | Moderately Nucleophilic | Strongly coordinating solvents (e.g., THF) |
| MgR₂ | Highly Nucleophilic | Less coordinating solvents (e.g., Et₂O), higher concentrations |
| MgX₂ | Lewis Acidic, can act as a catalyst | Equilibrium product |
Role of Aggregation and Solvation in Reaction Pathways
Closely related to the Schlenk equilibrium is the phenomenon of aggregation. Grignard reagents in ethereal solutions can exist as monomers, dimers, and larger aggregates. wikipedia.orgacs.org The degree of aggregation is influenced by the same factors that affect the Schlenk equilibrium. Solvation plays a key role in determining the aggregation state. Solvent molecules, typically ethers, coordinate to the magnesium center, breaking up larger aggregates into smaller, more reactive species. nih.gov
Studies on Radical Intermediates in Grignard Formation and Reactions
The formation of Grignard reagents is now widely accepted to proceed through a mechanism involving radical intermediates. utexas.edualfredstate.edu The initial step is a single-electron transfer (SET) from the magnesium metal to the organic halide, forming a radical anion which then fragments to an alkyl radical and a halide anion. utexas.edu This alkyl radical can then react with the magnesium surface to form the Grignard reagent.
While the formation of Grignard reagents involves radicals, their subsequent reactions, such as nucleophilic addition to carbonyls, are generally considered to be polar, ionic-type reactions. However, under certain conditions, particularly with sterically hindered ketones or substrates with low reduction potentials, a SET mechanism can also operate in the reaction of Grignard reagents, leading to the formation of ketyl radical intermediates. acs.org
Catalytic and Additive Effects on Reaction Mechanisms
Activation by Alkali-Metal Alkoxides
A particularly relevant class of additives for modifying Grignard reagent reactivity is alkali-metal alkoxides. The addition of substances like lithium alkoxides can lead to the formation of "ate" complexes, which are more reactive than the parent Grignard reagent. These mixed-metal species can exhibit enhanced nucleophilicity and may follow different reaction pathways. The exact nature of the activating effect is a subject of ongoing research but is thought to involve the formation of more ionic and less aggregated organometallic species. The alkali-metal cation can also play a role in coordinating to the substrate and activating it towards nucleophilic attack.
Mechanism of Transition Metal Catalysis in Cross-Couplings
The cross-coupling reactions of organomagnesium halides, such as this compound, are predominantly facilitated by transition metal catalysts, with nickel, palladium, and iron complexes being the most extensively studied. The generally accepted mechanistic framework for these transformations involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. However, the specific nature of these steps, including the oxidation states of the metal and the stereochemical outcome, can vary significantly depending on the transition metal used, the ligands, and the structure of the Grignard reagent.
For Grignard reagents derived from cyclic ethers like 2-(phenylmethoxy)oxane, the mechanism is of particular interest due to the involvement of a C(sp³)-O bond cleavage. Research on structurally similar benzylic ethers has provided significant insights into the plausible mechanistic pathways.
Nickel-Catalyzed Cross-Couplings:
Nickel catalysts have been shown to be particularly effective for the cross-coupling of benzylic ethers, including those with a tetrahydropyran moiety, with Grignard reagents. nih.govsemanticscholar.org Mechanistic studies on these systems strongly suggest a stereospecific pathway, which has important implications for the catalytic cycle. nih.govsemanticscholar.orgacs.org
A key finding is that these reactions often proceed with a high degree of stereochemical fidelity, typically with inversion of configuration at the electrophilic carbon center. nih.govacs.org This observation is consistent with a polar, two-electron oxidative addition mechanism rather than a process involving radical intermediates, which would likely lead to racemization. semanticscholar.org The proposed catalytic cycle for a nickel-catalyzed cross-coupling of a generic 2-alkoxytetrahydropyran with a Grignard reagent (R-MgBr) is illustrated below:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-O bond of the 2-(phenylmethoxy)oxane to a low-valent nickel(0) complex. This is often considered the rate-determining step. acs.org Coordination of the arene (phenyl) group to the nickel center is believed to accelerate this step by stabilizing the transition state. acs.org This step results in the formation of a nickel(II) intermediate.
Transmetalation: The organonickel(II) intermediate then undergoes transmetalation with the Grignard reagent (e.g., this compound). In this step, the organic group from the Grignard reagent displaces the halide on the nickel center, forming a diorganonickel(II) complex.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the diorganonickel(II) complex. This step forms the new carbon-carbon bond of the product and regenerates the active nickel(0) catalyst, allowing it to re-enter the catalytic cycle.
Investigations into Ni(I)-catalyzed Kumada cross-coupling reactions have also indicated that a Ni(I) intermediate can be the catalytically active species. mdpi.comresearchgate.net In such cases, the catalytic cycle would involve Ni(I) and Ni(III) intermediates. The reduction of a Ni(II) precatalyst by the Grignard reagent can generate the active Ni(I) species. mdpi.com
The choice of ligand on the nickel catalyst can be crucial. For instance, in reactions involving methylmagnesium iodide, bidentate phosphine (B1218219) ligands like rac-BINAP or DPEPhos have been found to give high yields and stereospecificity. nih.gov For other Grignard reagents, Ni(dppe)Cl₂ has been identified as an effective catalyst. acs.org
Below is a table summarizing the performance of different nickel catalysts in the cross-coupling of a model benzylic ether substrate, which serves as an analogue for 2-(phenylmethoxy)oxane.
| Catalyst | Ligand | Grignard Reagent | Yield (%) | Stereospecificity (% ee/er) |
|---|---|---|---|---|
| Ni(cod)₂ | rac-BINAP | MeMgI | 85 | 95% ee |
| Ni(cod)₂ | DPEPhos | MeMgI | 88 | 94% ee |
| Ni(dppe)Cl₂ | dppe | PhMgBr | 92 | 98:2 er |
| Ni(dppe)Cl₂ | dppe | n-BuMgBr | 78 | 97:3 er |
Palladium-Catalyzed Cross-Couplings:
Palladium complexes are also widely used for cross-coupling reactions involving Grignard reagents. rsc.org The general mechanistic framework is similar to that of nickel, involving Pd(0) and Pd(II) intermediates. However, palladium-catalyzed cross-couplings of C(sp³)-O bonds in ethers are generally more challenging and less common than those involving C(sp²)-X bonds. The high strength of the C-O bond often requires more reactive catalyst systems. nih.gov The use of specialized, bulky phosphine ligands is often necessary to promote the oxidative addition step. rsc.org
Iron-Catalyzed Cross-Couplings:
Iron catalysts have emerged as a more economical and environmentally friendly alternative to nickel and palladium for cross-coupling reactions. acgpubs.orgresearchgate.netacs.org The mechanism of iron-catalyzed cross-couplings is often more complex and can involve different pathways compared to nickel and palladium. It is generally believed that the reaction of an iron salt with the Grignard reagent leads to the formation of low-valent iron cluster species, such as [Fe(MgX)₂], which are considered the active catalytic species. acgpubs.orgacs.org
Some studies suggest the involvement of organoferrate species as active catalysts in these reactions. nih.gov The catalytic cycle may proceed through various oxidation states of iron, and the possibility of radical pathways, especially with certain substrates, cannot always be excluded. However, for substrates prone to stereochemical analysis, the degree of stereospecificity can help to elucidate the dominant pathway. The mild reaction conditions often employed in iron-catalyzed couplings make them compatible with a range of functional groups. acs.org
The table below provides a summary of the key mechanistic features for different transition metal catalysts in the context of cross-coupling reactions relevant to this compound.
| Transition Metal | Proposed Active Species | Key Mechanistic Features | Stereochemical Outcome (for C(sp³)-O cleavage) |
|---|---|---|---|
| Nickel | Ni(0) / Ni(I) | Two-electron oxidative addition-reductive elimination. Arene coordination accelerates oxidative addition. | Typically high stereospecificity (inversion of configuration). |
| Palladium | Pd(0) | Similar to Nickel, but C-O activation is more challenging. Requires specialized ligands. | Variable, depends on substrate and catalyst system. |
| Iron | Low-valent iron clusters (e.g., [Fe(MgX)₂]) or organoferrates | Can involve various oxidation states. The exact mechanism is often debated and can be substrate-dependent. | Less studied for this specific substrate class; can be stereoablative if radical pathways are involved. |
Spectroscopic and Structural Elucidation of 2 Phenylmethoxy Oxane Magnesium Bromide and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds in solution.
¹H and ¹³C NMR spectroscopy would be instrumental in confirming the formation of the Grignard reagent and characterizing its structure.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the phenylmethoxy and oxane groups. The protons on the carbon atom bearing the magnesium (the α-carbon) would exhibit a significant upfield shift compared to the precursor halide, a hallmark of Grignard reagent formation due to the increased electron density provided by the electropositive magnesium atom. Signals for the benzylic protons and the phenyl ring protons would also be present and their chemical shifts would provide information about the electronic environment.
¹³C NMR: Similarly, the carbon NMR spectrum would show a pronounced upfield shift for the α-carbon atom directly bonded to magnesium. The chemical shifts of the other carbon atoms in the oxane and phenylmethoxy moieties would also be influenced by the formation of the organometallic bond, providing further confirmation of the structure.
A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and have not been experimentally verified from a cited source.
| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |
| C-Mg (α-carbon) | ~1.0 - 2.0 | ~10 - 20 |
| Oxane Protons | ~1.5 - 4.0 | ~20 - 70 |
| Benzylic (CH₂) | ~4.5 - 5.0 | ~70 - 80 |
| Phenyl Protons | ~7.2 - 7.4 | ~127 - 138 |
Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful technique for studying the size of molecules and their aggregation state in solution. Grignard reagents are known to exist in complex equilibria (the Schlenk equilibrium) involving monomers, dimers, and other aggregates, often coordinated with solvent molecules like tetrahydrofuran (B95107) (THF).
A DOSY experiment on 2-(phenylmethoxy)oxane magnesium bromide in THF would provide diffusion coefficients for the various species present. Larger aggregates would diffuse more slowly and thus have smaller diffusion coefficients. This data would allow for the determination of the hydrodynamic radii of the different magnesium-containing species, shedding light on the extent of aggregation and the nature of the solvated complexes.
Infrared (IR) Spectroscopy for Functional Group Analysis and Coordination Studies
Infrared spectroscopy is primarily used to identify functional groups and can also provide insights into coordination. For 2-(phenylmethoxy)oxane magnesium bromide, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkages of the oxane and benzyloxy groups. The most significant information would come from shifts in the C-O stretching frequencies upon coordination of the ether oxygen atoms to the magnesium center. This coordination is a common feature in functionalized Grignard reagents and influences their structure and reactivity. The absence of the C-Br stretching frequency of the starting material would also confirm the formation of the Grignard reagent.
A table of expected characteristic IR absorption bands is provided below. These are general ranges and have not been sourced from experimental data for the specific compound.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C-O-C (ether) | 1050 - 1150 |
X-ray Crystallography for Solid-State Structure Determination of Magnesium Complexes and Adducts
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. If suitable crystals of 2-(phenylmethoxy)oxane magnesium bromide or its adducts (for example, with THF or other ligands) could be obtained, X-ray crystallography would provide precise information on bond lengths, bond angles, and the coordination geometry around the magnesium atom.
It would be expected that the magnesium center is coordinated by the organic residue, the bromide ion, and likely one or more solvent molecules (e.g., THF), typically resulting in a tetrahedral geometry. The crystal structure could also reveal the presence of dimeric or polymeric structures held together by bridging halides or organic groups. Such a structure would provide invaluable insight into the fundamental nature of this Grignard reagent.
Other Spectroscopic Techniques (e.g., Mass Spectrometry if applicable for structural fragments)
Mass spectrometry of Grignard reagents is challenging due to their high reactivity and low volatility. However, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could potentially be used to observe ions corresponding to aggregates or fragments of the Grignard reagent. The fragmentation pattern would be complex but could offer clues about the connectivity and stability of different parts of the molecule and its complexes. For instance, characteristic fragments corresponding to the loss of the benzyloxy group or cleavage of the oxane ring might be observed.
Computational Chemistry and Theoretical Modeling of 2 Phenylmethoxy Oxane Magnesium Bromide
Investigation of Reaction Transition States and Energy Landscapes
The study of reaction mechanisms through computational chemistry hinges on identifying and characterizing transition states (TS) and mapping the potential energy surface that connects reactants, intermediates, and products. For Grignard reactions, Density Functional Theory (DFT) has proven to be a particularly powerful method for these investigations. researchgate.netnih.govnaiss.se
Computational studies on model Grignard additions to carbonyl compounds have revealed that the reaction often proceeds through a four-centered transition state. nih.govresearchgate.net In this concerted, polar mechanism, the formation of the new carbon-carbon bond and the oxygen-magnesium bond occurs simultaneously. nih.gov The structure of the transition state for the addition step involves an interaction between the alkyl group of the Grignard reagent and the carbonyl carbon, facilitated by the coordination of the carbonyl oxygen to the magnesium atom. nih.govresearchgate.net
Ab initio molecular dynamics and enhanced-sampling methods allow for an unbiased exploration of the reaction's conformational space, providing a detailed picture of the energy landscape. acs.org These calculations can determine the activation energies (ΔA‡) for different potential pathways. For instance, studies on the reaction of methylmagnesium chloride with acetaldehyde (B116499) have shown that multiple pathways involving different forms of the Grignard reagent (mononuclear, dinuclear) can occur in parallel with a relatively small range of activation energies. acs.org The most reactive species are not necessarily the most abundant but those that lead to the lowest energy transition state. acs.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net
| Reacting Species/Pathway | Description | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Mononuclear (geminal) | Substrate and nucleophile on the same Mg center | 6.5 - 8.7 | acs.org |
| Dinuclear (vicinal) | Substrate and nucleophile on adjacent Mg centers | ~13.0 | acs.org |
| Linear Dimeric Path | Reaction with a linear dimeric form of the Grignard reagent | Lower than monomeric path | acs.orgnih.gov |
Prediction and Rationalization of Chemo-, Regio-, and Stereoselectivity
One of the most significant applications of computational chemistry in the context of 2-(phenylmethoxy)oxane magnesium bromide is in predicting and explaining the selectivity of its reactions. rsc.org Given the chiral nature of the 2-substituted oxane ring, understanding the factors that control stereoselectivity is crucial.
Computational models can predict the stereochemical outcome of a reaction by calculating the energies of the diastereomeric transition states. rsc.org The pathway with the lower transition state energy is kinetically favored and leads to the major product. This approach has been successfully used to understand the asymmetric addition of Grignard reagents to ketones and aldehydes in the presence of chiral ligands. nih.gov For a reagent like 2-(phenylmethoxy)oxane magnesium bromide, the intrinsic chirality of the ligand ether can direct the approach of the substrate, leading to a stereoselective C-C bond formation.
DFT calculations can model the key intermediate complexes formed between the Grignard reagent, any coordinating ligands (including the solvent), and the substrate. nih.gov By analyzing the geometries and relative stabilities of these pre-reaction complexes and the subsequent transition states, researchers can rationalize the observed stereoselectivity. For example, a computational study on a ligand-mediated asymmetric Grignard addition showed that a specific configuration of the key chiral nitrogen in the magnesium complex was energetically more stable, making it the likely intermediate in the stereoselective process. nih.gov The stereochemical outcome in reactions with complex reagents can be controlled by a combination of factors, including the chirality of substituents on the reagent itself. rsc.org
| Factor | Computational Approach | Impact on Selectivity | Reference |
|---|---|---|---|
| Chiral Ligand Structure | DFT energy calculations of diastereomeric transition states | The ligand creates a chiral pocket around the Mg center, favoring one approach of the substrate. | nih.gov |
| Substrate Coordination | Modeling of pre-reaction complexes | Specific coordination geometry (e.g., to minimize steric hindrance) pre-organizes the reactants for a selective reaction. | nih.gov |
| Reagent Aggregation State | Calculation of monomeric vs. dimeric reaction pathways | The aggregation state (monomer, dimer) can influence the geometry of the transition state and thus the stereochemical outcome. | nih.gov |
| Solvent Coordination | Explicit and implicit solvation models | Coordinating solvent molecules compete with the substrate and can influence the stability of different transition states. | acs.org |
Modeling of Magnesium-Ligand Interactions and Solvation Effects
The structure and reactivity of Grignard reagents are profoundly influenced by their interactions with solvent molecules and other ligands. nih.gov Computational modeling is essential for understanding these interactions, as the exact nature of the Grignard reagent in solution is complex, often involving an equilibrium between multiple species (the Schlenk equilibrium). nih.govacs.org
2-(Phenylmethoxy)oxane magnesium bromide contains a built-in ether ligand (the oxane ring). Computational studies treat such interactions, as well as those with external solvent molecules like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O), using both explicit and implicit solvation models. mit.eduresearchgate.net In explicit models, a specific number of solvent molecules are included in the quantum mechanical calculation, directly coordinating to the magnesium center. acs.orgnih.gov This "supermolecule" or cluster approach allows for a detailed analysis of the direct Mg-ether interactions. researchgate.net Implicit models, such as the Polarizable Continuum Model (PCM), treat the bulk solvent as a continuous dielectric medium, accounting for long-range electrostatic effects. researchgate.net
Studies have shown that the ethereal oxygen directly coordinates to the magnesium, stabilizing the complex and influencing its nuclearity and reaction rates. nih.gov The strength of this solvation increases in the order MgR2 < RMgX < MgX2, and THF is generally a stronger coordinating solvent than Et2O. nih.gov Calculations indicate that magnesium can have more than four groups in its first coordination sphere, often adopting a trigonal bipyramidal or distorted octahedral geometry. nih.govmdpi.com The solvent plays an active role in the reaction mechanism itself, often by stabilizing the transition state by filling an empty coordination site on the magnesium atom. nih.gov
| Property | Computational Finding | Significance | Reference |
|---|---|---|---|
| Coordination Number | Mg can be coordinated by 2 to 4 THF molecules, leading to tetracoordinate or pentacoordinate centers. | The degree of solvation impacts the stability and reactivity of the Grignard species. | researchgate.netacs.org |
| Solvation Energy | Solvation is stronger in THF than in Et2O. The order of increasing solvation energy is Mg(CH3)2 < Mg(CH3)Cl < MgCl2. | Determines the position of the Schlenk equilibrium and the predominant species in solution. | nih.gov |
| Geometry | Coordinated species often adopt distorted trigonal bipyramidal or tetrahedral geometries. | The geometry around the Mg center dictates how a substrate can approach and react. | nih.gov |
| Bond Lengths | Typical Mg-O (THF) bond lengths are calculated and compared with experimental X-ray data. | Provides validation for the computational model and insight into the strength of the interaction. | researchgate.net |
Studies on Electronic Structure and Reactivity Descriptors
Computational quantum chemistry provides a deep understanding of the electronic structure of 2-(phenylmethoxy)oxane magnesium bromide, which is fundamental to its reactivity. The C-Mg bond is highly polarized, giving the carbon atom a significant carbanionic character and making it a potent nucleophile. leah4sci.com
Methods like Natural Bond Orbital (NBO) analysis and Natural Population Analysis (NPA) are used to quantify the charge distribution within the molecule. nih.gov These analyses typically show a large negative charge on the carbon bonded to magnesium and a correspondingly large positive charge on the electropositive magnesium atom. nih.gov This ionic character is a key feature of the Mg-C bond. researchgate.net
Frontier Molecular Orbital (FMO) theory is another powerful tool used to analyze reactivity. The Highest Occupied Molecular Orbital (HOMO) of the Grignard reagent is often localized on the carbanionic carbon, reflecting its nucleophilic nature. The energy of the HOMO is a key reactivity descriptor; a higher HOMO energy generally corresponds to greater nucleophilicity and reactivity. In zwitterionic magnesium complexes, the HOMO has been identified as the carbanion lone pair. nih.gov DFT calculations can also be used to determine various reactivity descriptors, such as electronegativity, hardness, and softness, which help in rationalizing the observed chemical behavior. The electronic structure and bonding interactions can be further interrogated using techniques like Extended Transition State-Natural Orbital Chemical Valence (ETS-NOCV) to dissect the bonding into constituent parts, such as σ-donation and π-backdonation. nih.gov
| Property/Descriptor | Method of Analysis | Typical Finding | Reference |
|---|---|---|---|
| Atomic Charges | Natural Population Analysis (NPA) | Significant negative charge on the carbon atom bonded to Mg; positive charge on the Mg atom. | nih.gov |
| Frontier Orbitals | HOMO-LUMO analysis | The HOMO is localized on the carbanionic carbon, indicating the center of nucleophilicity. | nih.gov |
| Bonding Nature | Natural Bond Orbital (NBO), ETS-NOCV | The Mg-C bond is highly ionic. Bonding between Mg and ligands involves significant σ-donation. | nih.gov |
| Bond Dissociation Energy (BDE) | DFT energy calculations | The Mg-C bond BDE is high, indicating that spontaneous radical formation is unlikely without a substrate. | acs.org |
Advanced Applications in Complex Organic Synthesis
Synthesis of Chiral Alcohols and Amines
The synthesis of chiral alcohols and amines is a cornerstone of modern asymmetric synthesis. Grignard reagents are often employed in diastereoselective additions to chiral aldehydes, ketones, or imines to create new stereocenters. The stereochemical outcome of such reactions can be influenced by factors like chelation control or Felkin-Anh models. nih.gov For a bulky Grignard reagent like magnesium;2-(phenylmethoxy)oxane;bromide, its stereodirecting influence could be significant. However, specific studies detailing its use to generate chiral alcohols or amines with high diastereoselectivity or enantioselectivity are not prominently reported in the surveyed literature. While the general reaction of Grignard reagents with aldehydes and ketones to form secondary and tertiary alcohols respectively is well-established, researchgate.net documented examples specifically employing this compound for the asymmetric synthesis of chiral alcohols and amines are not available.
Application in Natural Product Synthesis and Analogues
The construction of complex natural products often requires the use of highly functionalized building blocks. Grignard reagents are instrumental in the total synthesis of numerous natural products, facilitating key bond formations. nih.govrsc.org A reagent like this compound could theoretically serve as a precursor to segments of polyketide or other oxygenated natural products, with the 2-(phenylmethoxy)oxane moiety acting as a protected lactol or a masked hydroxyl group. Despite this potential, specific examples of its incorporation into the total synthesis of a named natural product or its analogues could not be identified in the available research.
Development of New Synthetic Methodologies and Cascade Reactions
New synthetic methodologies often leverage the unique reactivity of specific reagents to achieve novel transformations. Cascade reactions, which involve multiple bond-forming events in a single operation, are of particular interest for their efficiency. 20.210.105 The development of cascades can be initiated by a Grignard addition. While there is extensive research on cascade reactions initiated by various organometallic reagents, rsc.org methodologies or cascade sequences specifically designed around the reactivity of this compound are not described in the surveyed scientific literature.
Role in Building Complex Molecular Scaffolds
The assembly of complex molecular scaffolds is crucial for drug discovery and materials science. mdpi.com Organometallic reagents, including Grignard reagents, are pivotal in constructing intricate carbon skeletons. The introduction of the 2-(phenylmethoxy)oxane unit could provide a handle for further functionalization or influence the conformational properties of the resulting scaffold. Nevertheless, there is a lack of specific published research that demonstrates the use of this compound as a key component in the deliberate construction of complex molecular scaffolds.
Coordination Chemistry Aspects of Organomagnesium Bromide Complexes
Ligand Coordination Modes with Magnesium Centers
The magnesium center in organomagnesium bromide complexes is a Lewis acidic site that readily coordinates with solvent molecules and other ligands. In ethereal solvents, which are essential for their formation and stability, the magnesium atom is typically stabilized by the coordination of ether oxygen atoms. wikipedia.orglibretexts.org This coordination is crucial for dissolving the organomagnesium species and modulating its reactivity.
Crystal structure analyses of various Grignard reagents have revealed that the magnesium center commonly adopts a tetrahedral geometry. libretexts.orgic.ac.uk In a typical scenario, the magnesium atom is coordinated to the organic group (R), the bromine atom (Br), and two molecules of an ethereal solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org However, the coordination number of magnesium is not fixed and can vary. For instance, with less sterically demanding solvents like THF, five-coordinate magnesium centers have been observed. libretexts.org In some cases, polymeric structures with penta- or hexa-coordinate magnesium centers are formed, especially in the solid state. ic.ac.uk The nature of the organic substituent and the halogen also influences the coordination geometry. libretexts.org
The interaction between the magnesium center and the ligands is primarily through Lewis acid-base interactions, where the lone pairs of electrons on the oxygen atoms of the ether molecules are donated to the vacant orbitals of the magnesium atom. This solvation plays a critical role in the Schlenk equilibrium, which dictates the distribution of species in solution. wikipedia.org
Table 1: Common Coordination Geometries of Magnesium in Organomagnesium Bromide Complexes
| Coordination Number | Geometry | Typical Ligands |
| 4 | Tetrahedral | R, Br, 2 x Ether |
| 5 | Trigonal Bipyramidal | R, Br, 3 x THF or bridging halides |
| 6 | Octahedral | R, Br, 4 x THF or bridging halides |
Formation of Adducts with Ethereal Solvents and Other Lewis Bases
Organomagnesium bromide complexes readily form adducts with a variety of Lewis bases, most notably ethereal solvents. The formation of these adducts is a key feature of Grignard chemistry, as the solvent molecules play a direct role in the structure and reactivity of the reagent. wikipedia.orgresearchgate.net The most commonly used solvents, diethyl ether and tetrahydrofuran (THF), form stable complexes with the magnesium center, effectively solvating the organomagnesium species. wikipedia.org
The interaction with ethereal solvents is not merely a passive solvation process. The solvent molecules are integral components of the coordination sphere of the magnesium atom, influencing the position of the Schlenk equilibrium. wikipedia.orgfiveable.me This equilibrium describes the disproportionation of the Grignard reagent (RMgX) into the corresponding diorganomagnesium compound (R₂Mg) and magnesium dihalide (MgX₂). wikipedia.org
2 RMgX ⇌ R₂Mg + MgX₂
The addition of certain Lewis bases can significantly shift this equilibrium. For example, the addition of 1,4-dioxane (B91453) to a solution of a Grignard reagent leads to the precipitation of the magnesium dihalide as a dioxane complex (MgX₂(dioxane)₂), thereby driving the equilibrium towards the formation of the diorganomagnesium species. wikipedia.orgwikipedia.org Other Lewis bases, such as amines, can also coordinate to the magnesium center, influencing the reactivity and aggregation state of the organomagnesium compound. fiveable.me
Influence of Chiral Ligands on Coordination Geometry and Asymmetric Induction
The introduction of chiral ligands into the coordination sphere of the magnesium center can profoundly influence the stereochemical outcome of reactions involving organomagnesium bromide complexes. This principle forms the basis of asymmetric induction in Grignard additions, a powerful tool for the synthesis of chiral molecules. wikipedia.org Chiral ligands can be either chiral solvents or chiral additives that coordinate to the magnesium atom, creating a chiral environment around the reactive center. wmich.edu
The coordination of a chiral ligand to the magnesium center can lead to the formation of diastereomeric complexes. The differing steric and electronic properties of these diastereomers can result in one being more reactive or favoring a specific reaction pathway, leading to the preferential formation of one enantiomer of the product. wikipedia.org
Various types of chiral ligands have been successfully employed to achieve asymmetric induction in Grignard reactions. These include:
Chiral Ethers and Amines: Early attempts at asymmetric induction involved the use of chiral ethereal solvents or the addition of chiral amines. wmich.edu For instance, bidentate amines like (-)-sparteine (B7772259) have shown some success in inducing stereoselectivity. wmich.edu
Biaryl Ligands: More recently, specifically designed biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have demonstrated high levels of asymmetric induction in the addition of Grignard reagents to ketones, allowing for the synthesis of highly enantioenriched tertiary alcohols. nih.gov
The effectiveness of a chiral ligand in inducing asymmetry depends on its ability to create a well-defined and rigid chiral pocket around the magnesium center, thereby dictating the facial selectivity of the Grignard reagent's attack on the substrate. wikipedia.orgwmich.edu
Table 2: Examples of Chiral Ligands Used for Asymmetric Induction in Grignard Reactions
| Ligand Type | Example | Application |
| Chiral Amine | (-)-Sparteine | Asymmetric addition to carbonyls |
| Chiral Diamine Derivative | (R,R)-1,2-diaminocyclohexane (DACH) based biaryl ligands | Asymmetric addition of aryl Grignard reagents to ketones |
| Chiral Ether | 2,3-Dimethoxybutane | Asymmetric Grignard reactions |
Investigation of Bimetallic Magnesium Complexes and Their Reactivity
The reactivity of organomagnesium bromide complexes can be significantly altered and enhanced through the formation of bimetallic species. These complexes, which contain magnesium and another metal, can exhibit unique reactivity profiles not observed with the parent Grignard reagent.
A notable example is the formation of "ate" complexes. The addition of lithium chloride (LiCl) to a Grignard reagent solution leads to the formation of a more reactive species, often referred to as a "Turbo-Grignard" reagent. uni-muenchen.de This enhanced reactivity is attributed to the formation of a magnesium-lithium ate complex, which is believed to deaggregate the organometallic species, leading to higher solubility and reactivity. uni-muenchen.de
Furthermore, bimetallic systems involving magnesium and a transition metal have been developed for catalytic applications. For instance, rhodium-aluminum bimetallic complexes have been shown to catalyze the site-selective magnesiation of multifluorinated arenes. acs.org In the field of polymerization, heterobimetallic aluminum/magnesium complexes have been investigated as catalysts for the rapid ring-opening polymerization of lactides. acs.org These examples highlight the potential of bimetallic magnesium complexes to open up new avenues in organic synthesis and catalysis.
Structural Diversity of Organomagnesium Halide Aggregates
In solution, organomagnesium bromide complexes are not simply monomeric species. They exist as a complex mixture of aggregates, including dimers, trimers, and higher oligomers. libretexts.orgwikipedia.orgacs.org The nature and extent of this aggregation are influenced by several factors, including the concentration of the Grignard reagent, the nature of the organic group and the halide, and the coordinating ability of the solvent. libretexts.orgacs.org
The Schlenk equilibrium is a fundamental concept in understanding the speciation of Grignard reagents in solution. wikipedia.orgfiveable.me This equilibrium not only involves the exchange between the organomagnesium halide and its disproportionation products but also includes the formation of various aggregated species. nih.gov For example, alkyl magnesium chlorides in ether are known to exist as dimers. wikipedia.org
The bridging of halide atoms between magnesium centers is a common structural motif in these aggregates. acs.org The complexity of these solutions means that multiple species can be present simultaneously, and the reactivity of the Grignard reagent may be a composite of the reactivities of these different species. researchgate.net Computational studies have been employed to unravel the intricate relationships between monomers, aggregates, and the products of the Schlenk equilibrium, revealing the importance of bridged dimeric intermediates. nih.gov The structural diversity of these aggregates is a key factor in the often-complex reactivity patterns observed in Grignard chemistry.
Conclusion and Future Research Directions
Summary of Key Findings on 2-(Phenylmethoxy)oxane Magnesium Bromide Chemistry
While extensive literature on the exact compound magnesium;2-(phenylmethoxy)oxane;bromide is specialized, its chemical behavior can be inferred from the well-established principles of anomeric organometallic reagents. The position of the magnesium atom at the anomeric center (C-2) of the oxane (tetrahydropyran) ring, adjacent to the ring oxygen, significantly influences its stability and reactivity.
Key characteristics of this reagent class include:
Configurationally Stability: Anomeric organometallics, particularly at low temperatures, can exhibit considerable configurational stability. This is crucial for stereoselective synthesis, as the stereochemistry of the C-Mg bond can be retained during reactions.
Nucleophilicity: Like other Grignard reagents, it is a potent nucleophile, capable of forming carbon-carbon bonds by reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. geeksforgeeks.orgbyjus.com
Influence of the Benzyloxy Group: The 2-(phenylmethoxy) group provides a chiral environment and can influence the stereochemical outcome of reactions through steric hindrance or chelation control, depending on the reaction conditions and substrate.
| Reaction Type | Typical Electrophile | Expected Product | Key Considerations |
|---|---|---|---|
| Carbonyl Addition | Aldehydes, Ketones | Secondary/Tertiary Alcohols | Diastereoselectivity influenced by the oxane ring conformation. |
| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid | Standard Grignard reaction to form C-C bonds. geeksforgeeks.org |
| Cross-Coupling | Organic Halides (with catalyst) | Substituted Oxanes | Requires a transition metal catalyst (e.g., Fe, Ni, Cu). wikipedia.orgsigmaaldrich.com |
| Ring Opening | Epoxides | Hydroxy-substituted Oxanes | Nucleophilic attack on the epoxide ring. |
Challenges and Opportunities in Organomagnesium Reagent Design and Synthesis
The design and synthesis of organomagnesium reagents have evolved significantly, moving beyond traditional methods to address longstanding challenges and unlock new synthetic possibilities.
Challenges:
Functional Group Intolerance: Traditional Grignard synthesis, involving the direct reaction of an organic halide with magnesium metal, is incompatible with many functional groups (e.g., esters, nitriles) in the substrate. nih.govuni-muenchen.de
Complex Solution Chemistry: In ethereal solvents, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving monomeric, dimeric, and other aggregated species. acs.orgbethunecollege.ac.in This complexity can affect reactivity and reproducibility.
Side Reactions: The formation of undesired Wurtz coupling products is a common side reaction that can lower the yield of the desired organomagnesium compound. researchgate.net
Harsh Reaction Conditions: The initiation of Grignard formation can be difficult, sometimes requiring activators, and the reaction is highly exothermic, posing challenges for process safety and scale-up. researchgate.netyoutube.com
Opportunities:
Halogen-Magnesium Exchange: This method allows for the preparation of highly functionalized Grignard reagents at low temperatures, tolerating a wide variety of sensitive functional groups. nih.govuni-muenchen.de The use of reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) has greatly expanded the scope of accessible organomagnesium compounds. researchgate.net
Continuous Flow Synthesis: Flow chemistry offers a safer, more efficient, and scalable method for generating and utilizing highly reactive organomagnesium intermediates. nih.govacs.org This technology minimizes side reactions and allows for precise control over reaction parameters. researchgate.net
Mechanochemistry: Recent developments in ball milling techniques enable the solvent-free, mechanochemical synthesis of Grignard reagents, even in the presence of air. nih.gov This approach represents a significant advancement in green chemistry, reducing solvent waste and simplifying handling procedures. nih.gov
Advanced Reagent Formulations: The development of multicomponent "turbo-Grignard" reagents, often containing alkali-metal salts, provides enhanced reactivity that can surpass that of traditional organolithium compounds while maintaining superior selectivity. researchgate.net
| Method | Advantages | Disadvantages | Key Applications |
|---|---|---|---|
| Traditional (Direct Mg Insertion) | Cost-effective for simple alkyl/aryl halides. | Low functional group tolerance, harsh conditions, side reactions. uni-muenchen.deresearchgate.net | Bulk synthesis of simple Grignard reagents. |
| Halogen-Magnesium Exchange | Excellent functional group tolerance, mild conditions. nih.gov | Requires a pre-formed organometallic exchange reagent. | Synthesis of complex, polyfunctional molecules. researchgate.net |
| Continuous Flow | Enhanced safety and scalability, high selectivity. researchgate.netnih.gov | Requires specialized equipment. | Industrial production and utilization of unstable intermediates. acs.org |
| Mechanochemistry | Solvent-free, environmentally friendly, air-tolerant. nih.gov | Currently limited to smaller scale applications. | Sustainable synthesis and rapid reagent screening. |
Prospects for Stereoselective and Catalytic Applications
The future of organomagnesium chemistry is increasingly focused on asymmetric synthesis and catalysis, where reagents like 2-(phenylmethoxy)oxane magnesium bromide can play a pivotal role.
Stereoselective Applications: The development of general methods for preparing enantiomerically enriched secondary alkylmagnesium reagents with high configurational stability is a significant breakthrough. nih.govrsc.org These chiral reagents can react with a range of electrophiles with high retention of configuration, providing access to α-chiral alcohols, amines, and other valuable building blocks. rsc.org The stereoselectivity of additions to carbonyl compounds can be complex; while models like the Felkin-Anh model are useful, they may not be predictive for highly reactive reagents where bond formation is rapid. nih.gov Future work will likely focus on designing new chiral ligands and additives to exert greater control over the stereochemical course of these reactions.
Catalytic Applications: Grignard reagents are indispensable in transition-metal-catalyzed cross-coupling reactions for C-C bond formation. wikipedia.org
Iron-Catalyzed Coupling: Iron catalysts are effective, inexpensive, and environmentally benign for coupling Grignard reagents with organic halides and other electrophiles. acs.orgsigmaaldrich.com
Nickel and Copper Catalysis: Nickel chloride is a good catalyst for coupling aryl Grignard reagents with aryl halides, while copper-based Gilman-type catalysts are effective for alkyl halide couplings. wikipedia.org
Asymmetric Catalysis: The combination of secondary Grignard reagents with chiral phosphine-metal complexes is a powerful strategy for synthesizing optically active compounds. jst.go.jp
Prospects in this area include the development of more efficient and selective catalysts that can operate under milder conditions and tolerate a broader range of functional groups, further expanding the synthetic utility of organomagnesium reagents.
Emerging Trends in Mechanistic Understanding and Computational Guidance
Despite being used for over a century, the precise mechanism of the Grignard reaction remains an area of active investigation. acs.orgresearchgate.net The long-held view of a simple polar mechanism is now understood to be an oversimplification, with a competing radical-based single electron transfer (SET) pathway being viable for certain substrates. nih.govoperachem.com
Key Mechanistic Insights:
Polar vs. Radical Pathways: The reaction can proceed via a nucleophilic addition (polar mechanism) or through the formation of radical intermediates (SET mechanism). operachem.com The preferred pathway is dictated by the substrate's reduction potential and steric bulk; substrates with low reduction potential or bulky substituents tend to favor the radical mechanism. operachem.com
Role of Aggregation: The reactivity of the Grignard reagent is heavily influenced by its aggregation state in solution. acs.orgresearchgate.net Computational studies have shown that both mononuclear and dinuclear magnesium species can be highly reactive, suggesting that multiple pathways may occur in parallel. acs.orgresearchgate.net
Solvent Effects: The solvent is not merely a medium but an active participant in the reaction, coordinating to the magnesium center and influencing the Schlenk equilibrium and the energy profile of the reaction. researchgate.net
Computational Guidance: The ambiguities arising from the complex nature of Grignard reagents in solution have made computational chemistry an indispensable tool. acs.org
DFT Calculations: Density Functional Theory (DFT) calculations are used to investigate transition state structures and reaction pathways, helping to distinguish between polar and SET mechanisms. researchgate.netnih.gov
Ab Initio Molecular Dynamics: These simulations allow for an unbiased exploration of the reaction's conformational space in an explicit solvent environment, providing deeper insights into the dynamic role of the solvent and the equilibrium between different organomagnesium species. acs.org
Future research will continue to leverage these advanced computational methods to build more accurate predictive models for the reactivity and selectivity of organomagnesium reagents. This synergy between experimental and theoretical chemistry will be crucial for the rational design of new reagents and the optimization of reaction conditions for complex synthetic challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
